Maslinic Acid-3-glucuronide
Description
Properties
Molecular Formula |
C₃₆H₅₆O₁₀ |
|---|---|
Molecular Weight |
648.82 |
Synonyms |
(2S,3S,4S,5R,6R)-6-(((2R,3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-Carboxy-2-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid |
Origin of Product |
United States |
Nomenclature and Advanced Structural Characterization of Maslinic Acid 3 Glucuronide
Standardized Nomenclatural Representation
The systematic name for Maslinic Acid-3-glucuronide is derived from the established nomenclature for its parent compound, maslinic acid. The IUPAC name for maslinic acid is (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid nih.govwikipedia.org. When glucuronic acid is conjugated to the hydroxyl group at the C-3 position, the resulting compound is named as (2α,3β)-2-hydroxy-28-oxoolean-12-en-3-yl β-D-glucopyranosiduronic acid .
This nomenclature specifies the stereochemistry of the hydroxyl groups on the maslinic acid backbone and indicates that the glucuronic acid is attached at the 3-position via a β-glycosidic bond.
Spectroscopic Techniques for Structural Elucidation of this compound
The definitive structural confirmation of this compound relies on a combination of modern spectroscopic methods. These techniques provide detailed information about the molecular framework, the connectivity of atoms, and the nature of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex natural products like this compound mdpi.com. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to determine the precise connectivity and stereochemistry of the molecule.
The ¹H NMR spectrum of this compound would exhibit characteristic signals for the maslinic acid aglycone, including the olefinic proton at C-12 and numerous methyl singlets. The presence of the glucuronic acid moiety would be confirmed by the appearance of an anomeric proton signal, typically a doublet with a large coupling constant, indicative of a β-glycosidic linkage.
The ¹³C NMR spectrum would show 36 carbon signals, with 30 corresponding to the maslinic acid skeleton and six to the glucuronic acid unit. The chemical shift of the C-3 carbon of the maslinic acid core would be shifted downfield upon glycosylation.
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignments. An HMBC experiment would show a key correlation between the anomeric proton of the glucuronic acid and the C-3 carbon of maslinic acid, definitively establishing the site of glycosylation iosrphr.org.
Table 1: Predicted ¹H and ¹³C NMR Data for the Glucuronide Moiety of this compound (based on analogous compounds)
| Position | Predicted ¹³C Chemical Shift (δc, ppm) | Predicted ¹H Chemical Shift (δH, ppm) |
| 1' | ~105.0 | ~4.5 (d, J = 7.5 Hz) |
| 2' | ~75.0 | |
| 3' | ~77.0 | |
| 4' | ~73.0 | |
| 5' | ~76.0 | |
| 6' | ~175.0 |
Note: The chemical shifts are approximate and based on data from similar triterpenoid (B12794562) glucuronides iosrphr.org.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound, as well as providing structural information through fragmentation analysis nih.gov. For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with high-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF) would be employed nih.govnih.gov.
The expected molecular formula for this compound is C₃₆H₅₆O₁₀. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to this formula. A key fragmentation pathway in MS/MS analysis would be the neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the maslinic acid aglycone nih.gov.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M-H]⁻ | 647.38 | Deprotonated molecular ion |
| [M-H-176]⁻ | 471.35 | Fragment ion after loss of glucuronic acid |
Note: The m/z values are calculated based on the molecular formula and fragmentation of similar glucuronide conjugates iosrphr.orgnih.gov.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation researchgate.net. The IR spectrum of this compound would display characteristic absorption bands for its various functional groups.
Key absorptions would include a broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl and carboxylic acid groups. The C=O stretching of the carboxylic acid would be observed around 1700 cm⁻¹. The C-O stretching vibrations of the alcohols and the glycosidic linkage would appear in the fingerprint region between 1200 and 1000 cm⁻¹ iosrphr.orgnih.gov.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretching (hydroxyls, carboxylic acid) |
| 2950-2850 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (carboxylic acid) |
| 1200-1000 | C-O stretching (alcohols, ether) |
Note: These are typical ranges for the specified functional groups in similar triterpenoid structures iosrphr.orgresearchgate.net.
Natural Abundance and Isolation Methodologies for Maslinic Acid 3 Glucuronide
Identification in Botanical Extracts and Biological Matrices
The initial step in isolating a target compound is its definitive identification within a complex mixture. For a hypothetical compound like Maslinic Acid-3-glucuronide, this would involve sophisticated analytical techniques.
In botanical extracts, the identification process would begin with a preliminary screening for triterpenoid (B12794562) saponins (B1172615). This often involves colorimetric assays or thin-layer chromatography (TLC). However, for specific identification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard. nih.govresearchgate.net An HPLC-MS method would be developed to separate the components of the extract, with the mass spectrometer set to detect the specific mass-to-charge ratio (m/z) corresponding to this compound.
In biological matrices such as plasma or urine, where metabolites are typically present in low concentrations, a highly sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be essential. ub.edunih.gov The identification would rely on comparing the retention time and fragmentation pattern of the suspected metabolite with a synthesized analytical standard of this compound. Studies on maslinic acid metabolism in rats utilized liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) to analyze plasma and urine, but did not detect any glucuronide conjugates. ub.eduacs.org
Table 1: Analytical Techniques for the Identification of Triterpenoid Glucuronides
| Technique | Application | Key Features |
| HPLC-MS | Identification in botanical extracts | Separates complex mixtures and provides molecular weight information. |
| LC-MS/MS | Identification in biological matrices | High sensitivity and selectivity for detecting low-concentration metabolites. Provides structural information through fragmentation patterns. |
| NMR Spectroscopy | Structural elucidation of purified compounds | Provides detailed information on the chemical structure, including the position of the glucuronide linkage. |
Extraction Techniques from Natural Sources
As this compound is not found in plants, the extraction techniques described here are based on general methods for triterpenoid saponins, which are glycosides of triterpenes.
The extraction process for triterpenoid saponins from plant material typically begins with the selection of an appropriate solvent. Due to the polar nature of the glucuronide moiety, polar solvents are generally employed. A common approach involves the use of methanol (B129727) or ethanol, often in combination with water, to facilitate the extraction of these glycosidic compounds. nih.gov
For biological matrices, the extraction method must be tailored to the specific sample type. For plasma or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed. In studies on maslinic acid, a liquid-liquid extraction with ethyl acetate (B1210297) was used to extract the parent compound from plasma. ub.eduresearchgate.net For a more polar compound like a glucuronide, a more polar extraction solvent or a specialized SPE cartridge would be necessary.
Table 2: Common Extraction Methods for Triterpenoids and their Glycosides
| Extraction Method | Matrix | Solvents/Materials | Principle |
| Maceration | Botanical | Methanol, Ethanol, Water | Soaking the plant material in a solvent to dissolve the target compounds. |
| Soxhlet Extraction | Botanical | Methanol, Ethanol | Continuous extraction with a cycling solvent, suitable for exhaustive extraction. |
| Liquid-Liquid Extraction (LLE) | Biological (Plasma, Urine) | Ethyl Acetate, Butanol | Partitioning of the compound between two immiscible liquid phases. |
| Solid-Phase Extraction (SPE) | Biological (Plasma, Urine) | C18 or specialized cartridges | Selective adsorption of the compound onto a solid sorbent, followed by elution. |
Chromatographic Separation and Purification Strategies for this compound
Following extraction, a multi-step chromatographic process is typically required to isolate and purify a specific compound from a complex extract.
Preparative HPLC is a powerful technique for the final purification of individual compounds. For a triterpenoid glucuronide, a reversed-phase column (e.g., C18) would likely be used. The mobile phase would typically consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. nih.gov The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. Fractions are collected and analyzed to identify those containing the pure compound.
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing irreversible adsorption of the sample. nih.govnih.gov This method is particularly suitable for the separation of polar compounds like saponins. The separation is achieved by partitioning the components of a mixture between two immiscible liquid phases. The selection of the two-phase solvent system is critical for a successful separation. For triterpenoid saponins, solvent systems such as chloroform-methanol-water or ethyl acetate-butanol-water have been used. nih.gov
Other advanced techniques that could be applied include flash chromatography, which is a rapid form of column chromatography, and gel permeation chromatography, which separates molecules based on their size.
Biosynthesis and Biotransformation Studies of Maslinic Acid and Its Glucuronide Conjugates
Endogenous Glucuronidation Pathways of Maslinic Acid
Glucuronidation represents a pivotal Phase II metabolic pathway responsible for the detoxification and excretion of numerous xenobiotics and endogenous compounds. This process involves the conjugation of a substrate with glucuronic acid, enhancing its water solubility and facilitating its elimination from the body. nih.govnih.gov While this is a common fate for many natural compounds, studies on the endogenous metabolism of maslinic acid have yielded specific findings.
Enzyme Systems Involved in Maslinic Acid Glucuronidation (e.g., UGTs)
The enzyme systems responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of cells, with the highest concentration found in the liver. nih.govaalto.fi UGTs catalyze the transfer of glucuronic acid from the high-energy cofactor UDP-glucuronic acid (UDPGA) to a substrate containing a suitable functional group. nih.gov This enzymatic reaction is crucial for the metabolism of a wide array of substances, including drugs, dietary chemicals, and endogenous molecules like bilirubin (B190676) and steroid hormones. youtube.com
Despite the central role of UGTs in xenobiotic metabolism, specific UGT isoforms responsible for the glucuronidation of maslinic acid in mammalian systems have not been identified. This is consistent with preclinical findings where maslinic acid glucuronides were not detected as metabolites. nih.gov While maslinic acid possesses hydroxyl groups that could theoretically serve as acceptor sites for glucuronidation, the existing in vivo data from rat models suggest this pathway is not favored. nih.gov Research into the biotransformation of maslinic acid has instead highlighted the prevalence of Phase I metabolic pathways. ub.edu
Identification of Maslinic Acid-3-glucuronide as a Metabolite in Preclinical Models
The identification of metabolites is a critical step in understanding the bioavailability and biological activity of a compound. ub.edu Preclinical studies in rat models have been conducted to create a comprehensive metabolite profile of maslinic acid following oral administration.
In a key study, maslinic acid was administered to Sprague-Dawley rats, and the contents of various intestinal segments were collected and analyzed using advanced analytical techniques (LC-APCI-LTQ-ORBITRAP-MS). nih.gov The analysis successfully identified maslinic acid and eleven of its metabolites. However, all identified metabolites were products of Phase I reactions. nih.govresearchgate.net Specifically, this compound was not identified among the metabolites. The research concluded that maslinic acid undergoes Phase I reactions resulting in monohydroxylated metabolites, without the presence of Phase II derivatives like glucuronides. nih.gov
The following table summarizes the metabolic findings from this preclinical study.
| Administered Compound | Preclinical Model | Metabolic Pathways Identified | Types of Metabolites Detected | Detection of Glucuronide Conjugates |
|---|---|---|---|---|
| Maslinic Acid | Male Sprague-Dawley Rat | Phase I Metabolism | Mono-hydroxylation, Di-hydroxylation, Dehydrogenation | Not Detected |
Microbial Biotransformation of Maslinic Acid to Glucuronide Derivatives
Microbial biotransformation offers an alternative to chemical synthesis for modifying natural compounds, often with high regio- and stereo-selectivity under environmentally friendly conditions. researchgate.net While endogenous glucuronidation of maslinic acid appears to be limited, studies have explored the use of microbial enzyme systems to produce glycosylated derivatives.
One study investigated the capacity of three UDP-glucosyltransferases (UGTs) from the bacterium Bacillus subtilis to glycosylate maslinic acid in vitro. mdpi.com The enzymes, specifically YojK, YjiC, and UGT109A3, were recombinantly expressed and used to catalyze the conjugation of maslinic acid with UDP-Glucose. mdpi.com This biotransformation successfully produced a novel glycosylation product, MA-2-O-β-D-glucoside. mdpi.com It is important to note that this process is a glucosidation (addition of glucose) rather than a glucuronidation (addition of glucuronic acid). The resulting MA-2-O-β-D-glucoside demonstrated a 1.69-fold increase in water solubility compared to the parent maslinic acid. mdpi.com
Other microbial biotransformation studies on maslinic acid have been performed using various microorganisms. For instance, transformation by the fungus Rhizomucor miehei yielded metabolites hydroxylated at C-30 and others with an olean-11-en-28,13β-olide structure, but did not produce glucuronide derivatives. researchgate.netmdpi.com Similarly, biotransformation using Cunninghamella blakesleeana resulted in various hydroxylated metabolites. mdpi.com These studies collectively show that while microorganisms can effectively modify the maslinic acid structure, the production of glucuronide derivatives is not a commonly reported outcome. The primary success has been in the enzymatic production of a glucoside. mdpi.com
The table below details the findings from the enzymatic biotransformation of maslinic acid using Bacillus subtilis enzymes.
| Microorganism Source | Enzyme(s) | Substrate | Cofactor | Product |
|---|---|---|---|---|
| Bacillus subtilis | YojK, YjiC, UGT109A3 | Maslinic Acid | UDP-Glucose | MA-2-O-β-D-glucoside |
Synthetic Routes and Chemical Derivatization of Maslinic Acid 3 Glucuronide
Total Synthesis Approaches to Maslinic Acid-3-glucuronide
The total synthesis of complex natural products like this compound represents a formidable challenge in organic chemistry. As of the current body of scientific literature, a complete total synthesis of this compound has not been reported. The complexity of the pentacyclic triterpene skeleton of maslinic acid, coupled with the stereospecific installation of a glucuronic acid moiety at the C-3 hydroxyl group, presents significant synthetic hurdles.
A hypothetical total synthesis would necessitate a highly convergent and stereocontrolled strategy to assemble the maslinic acid aglycone, followed by a regioselective glycosylation with a suitable glucuronic acid donor. The development of such a synthetic route would be a significant scientific achievement but is currently an unmet objective in the field.
Semi-Synthetic Strategies for this compound
Given the challenges of total synthesis, semi-synthetic approaches commencing from naturally abundant maslinic acid are the more practical and explored avenues for obtaining this compound. These strategies primarily revolve around the regioselective attachment of a glucuronic acid moiety to the C-3 hydroxyl group of the maslinic acid scaffold.
Enzymatic and Biocatalytic Methods:
The most promising and biomimetic approach for the synthesis of this compound is through enzymatic catalysis, specifically using UDP-glucuronosyltransferases (UGTs). UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate, a key reaction in drug metabolism and detoxification. frontiersin.org While direct enzymatic synthesis of this compound is not extensively detailed, studies on related compounds provide a strong proof-of-concept.
For instance, the enzymatic glycosylation of maslinic acid has been successfully demonstrated to yield Maslinic Acid-2-O-β-D-glucoside using UGTs from Bacillus subtilis. researchgate.netmdpi.com This highlights the potential of employing a screening approach to identify specific UGT isoforms that exhibit regioselectivity for the C-3 hydroxyl group of maslinic acid. The reaction conditions for such a biotransformation would need to be optimized to favor the formation of the 3-O-glucuronide isomer.
The table below summarizes the findings from a study on the enzymatic synthesis of a maslinic acid glucoside, which can be considered a model for the potential synthesis of the 3-glucuronide derivative.
| Enzyme (from B. subtilis) | Product | Optimal pH | Optimal Temperature (°C) |
| YojK | MA-2-O-β-D-glucoside | 8.0-10.0 | 40 |
| YjiC | MA-2-O-β-D-glucoside | 8.0 | 45 |
| UGT109A3 | MA-2-O-β-D-glucoside | 8.0 | 40 |
| Data derived from a study on the biotransformation of maslinic acid. researchgate.net |
Chemical Glycosylation Methods:
Chemical glycosylation methods, such as the Koenigs-Knorr reaction, offer an alternative to enzymatic synthesis. This approach would involve the activation of a protected glucuronic acid donor, typically a glycosyl halide, which then reacts with the hydroxyl group of maslinic acid. A significant challenge in the chemical glycosylation of maslinic acid is achieving regioselectivity for the C-3 hydroxyl group over the C-2 hydroxyl group. This often necessitates the use of protecting groups to block the more reactive hydroxyl group, followed by a deprotection step. The stereochemical outcome of the glycosylation is also a critical consideration, with the goal of obtaining the desired β-linkage.
Chemical Modification of Maslinic Acid to Enhance Glucuronide Formation
While direct chemical modifications to the maslinic acid structure to inherently enhance the rate or regioselectivity of glucuronide formation are not well-documented, the principles of substrate recognition by UGTs can provide insights. The regioselectivity of UGTs is determined by the specific binding of the substrate within the enzyme's active site. nih.gov Therefore, modifications to the maslinic acid molecule could, in theory, alter its binding orientation and favor glucuronidation at the C-3 position.
However, a more practical approach is the selection of the appropriate biocatalyst. Different UGT isoforms exhibit distinct substrate specificities and regioselectivities. nih.govnih.gov For example, in the metabolism of mycophenolic acid, UGT1A9 was found to be the most efficient isoform for the production of the phenolic glucuronide. nih.gov A similar screening of a panel of human UGT isoforms against maslinic acid could identify the enzyme that predominantly produces this compound.
Factors that can be optimized in an enzymatic reaction to enhance glucuronide formation include:
Enzyme selection: Identifying the UGT isoform with the highest activity and regioselectivity for the C-3 position.
Reaction conditions: Optimizing pH, temperature, and buffer composition.
Co-substrate availability: Ensuring an adequate supply of UDP-glucuronic acid.
Development of Novel Glucuronide-Based Maslinic Acid Derivatives
The development of novel derivatives based on this compound is an area with significant potential for the creation of new therapeutic agents. By modifying the glucuronide moiety or other parts of the maslinic acid scaffold, it may be possible to improve pharmacokinetic properties, enhance biological activity, and target specific tissues.
A study on the semi-synthesis of oleanolic acid-3-O-β-d-glucuronopyranoside derivatives provides a template for what could be achieved with maslinic acid. mdpi.comnih.gov In this research, the carboxylic acid at C-28 of the oleanolic acid glucuronide was converted into a series of amides. This modification led to compounds with altered biological activities.
Similarly, future research on this compound could explore:
Esterification or amidation of the carboxylic acid group of the glucuronic acid moiety.
Modification of the C-28 carboxylic acid of the maslinic acid backbone.
Introduction of other functional groups to the glucuronide or the triterpene skeleton.
These derivatization strategies could lead to the development of prodrugs or analogs with improved therapeutic profiles. The table below outlines potential derivatization strategies and their rationales, based on analogous studies with other triterpenoid (B12794562) glucuronides.
| Derivatization Strategy | Rationale | Potential Outcome |
| Amidation of the C-28 carboxyl group | To explore structure-activity relationships and improve cell permeability. | Enhanced biological activity, altered pharmacokinetic profile. |
| Esterification of the glucuronic acid carboxyl group | To create prodrugs that may be cleaved in vivo to release the active compound. | Improved bioavailability, targeted drug delivery. |
| Glycosylation with different sugar moieties | To investigate the influence of the sugar component on biological activity. | Modulation of activity and specificity. |
Advanced Analytical Techniques for Quantification and Detection of Maslinic Acid 3 Glucuronide in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the direct quantification of glucuronide metabolites due to its exceptional selectivity and sensitivity. scispace.com The development of a reliable LC-MS/MS method for Maslinic Acid-3-glucuronide involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The primary challenge in analyzing biological samples is the removal of interfering matrix components. For this compound, which is more polar than its aglycone, sample preparation often involves protein precipitation with organic solvents like methanol (B129727), followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE using solvents such as ethyl acetate (B1210297) is a common technique for the parent compound, maslinic acid, and can be adapted for its glucuronide metabolite. nih.govresearchgate.net
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed for separation. A C18 column is frequently used, providing good retention and separation of triterpenoids and their metabolites. nih.govresearchgate.net A gradient elution system using a mobile phase consisting of water and an organic modifier (commonly acetonitrile (B52724) or methanol) with an acid additive like formic acid is used to achieve optimal peak shape and resolution. researchgate.net
Mass Spectrometric Detection: Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are preferred for quantification. scispace.com Due to the presence of a carboxylic acid group, this compound can be ionized in either positive or negative electrospray ionization (ESI) mode. In negative mode, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion. For this compound (Molar Mass ≈ 648.8 g/mol ), this would be at m/z 647.8. The product ion would typically result from the cleavage of the glucuronic acid moiety (176 Da), yielding the maslinic acid fragment at m/z 471.3.
Method Validation: A comprehensive validation process ensures the reliability of the method. Key validation parameters, based on established methods for maslinic acid and other glucuronides, are summarized below. nih.govresearchgate.netresearchgate.net
| Validation Parameter | Typical Acceptance Criteria/Findings |
|---|---|
| Linearity | Correlation coefficient (r²) > 0.99 over a defined concentration range. |
| Limit of Quantification (LOQ) | Expected to be in the low nM range (e.g., 1-10 nM), similar to methods for the parent compound. researchgate.net |
| Precision (Intra-day and Inter-day) | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) < 15%. researchgate.net |
| Accuracy | Bias within ±15% of the nominal concentration. researchgate.net |
| Recovery | Consistent and reproducible, typically in the range of 95-104%. researchgate.net |
| Selectivity | No significant interfering peaks from endogenous matrix components at the retention time of the analyte. |
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
While LC-MS/MS is highly sensitive, HPLC coupled with other detectors can also be employed, particularly when mass spectrometry is not available or for orthogonal validation. The primary challenge for detecting triterpenoids like maslinic acid and its glucuronide is their lack of a strong chromophore, which limits the sensitivity of UV-Vis detection. xjtu.edu.cn
Diode Array Detector (DAD): A Diode Array Detector (or Photodiode Array, PDA) is a common detector that measures absorbance across a range of wavelengths. nih.govresearchgate.net Triterpenoids generally exhibit weak UV absorption at low wavelengths (around 210 nm). nih.gov While a DAD can be used for quantification, the sensitivity is significantly lower than that of MS, with Limits of Quantification (LOQ) typically in the µg/mL range. nih.govnih.gov This may be sufficient for analyzing extracts but often lacks the sensitivity needed for biological samples where metabolite concentrations are low.
Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for non-chromophoric compounds like this compound. The detector response is related to the mass of the analyte. ELSD offers better sensitivity than Refractive Index (RI) detectors and provides a stable baseline with gradient elution, which is a significant advantage over RI detectors.
Fluorescence Detector (FLD): Direct analysis of this compound by fluorescence detection is not feasible as the molecule is not naturally fluorescent. However, chemical derivatization can be employed to introduce a fluorescent tag to the molecule, thereby enabling highly sensitive detection with an FLD. xjtu.edu.cn This approach involves pre-column or post-column derivatization but adds complexity to the analytical procedure.
| Detector | Principle | Applicability to this compound |
|---|---|---|
| Diode Array Detector (DAD) | Measures UV-Vis absorbance. | Applicable but with low sensitivity due to the lack of a strong chromophore (detection at ~210 nm). nih.gov |
| Evaporative Light Scattering Detector (ELSD) | Measures light scattered by analyte particles after solvent evaporation. | Well-suited as it does not require a chromophore and is compatible with gradient elution. |
| Fluorescence Detector (FLD) | Measures emitted light after excitation. | Requires chemical derivatization to introduce a fluorophore. xjtu.edu.cn |
| Refractive Index (RI) Detector | Measures changes in the refractive index of the eluent. | Universal detector but has low sensitivity and is not compatible with gradient elution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomic Profiling (where applicable)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of novel compounds and is increasingly used in metabolomics for the simultaneous detection and quantification of multiple metabolites in a biological sample. nih.govresearchgate.net While generally less sensitive than MS, NMR offers several advantages: it is non-destructive, highly quantitative without the need for identical standards, and provides rich structural information. nih.gov
For this compound, ¹H NMR would be the primary technique used in metabolomic studies. The spectrum would contain characteristic signals from both the maslinic acid backbone and the glucuronic acid moiety. The anomeric proton of the glucuronide, in particular, appears in a relatively clear region of the spectrum, which can aid in its identification and quantification.
The application of NMR in this context would be for metabolic profiling of biofluids like urine or plasma following administration of maslinic acid. By comparing the NMR spectra of samples from treated and control groups, researchers can identify and quantify a range of metabolites simultaneously, including the parent compound, this compound, and other potential phase I metabolites. nih.gov However, due to the lower sensitivity of NMR, detecting metabolites at very low concentrations can be challenging. nih.gov Advanced techniques like 2D NMR (e.g., TOCSY, HSQC) can be used to confirm structural assignments and resolve overlapping signals in complex spectra.
Immunoassays for Specific Detection (if developed)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive techniques based on the principle of antibody-antigen recognition. They can be developed for the rapid detection and quantification of specific molecules in complex matrices, often with minimal sample cleanup. nih.govnih.gov
The development of an immunoassay requires the production of antibodies that specifically bind to the target analyte, in this case, this compound. This involves synthesizing a hapten (the small molecule analyte) and conjugating it to a larger carrier protein to elicit an immune response.
A review of current scientific literature indicates that while ELISAs have been successfully developed for other glucuronide conjugates, such as estrone-3-glucuronide and testosterone-glucuronide, there is no readily available information on a developed and validated immunoassay specifically for this compound. nih.govnih.gov The development of such an assay would be a significant undertaking but could provide a valuable high-throughput tool for specific screening purposes.
Preclinical Pharmacological Investigations of Maslinic Acid 3 Glucuronide
Comparative Studies of Maslinic Acid-3-glucuronide with Parent Maslinic Acid
Direct comparative studies delineating the specific pharmacological activities of this compound versus maslinic acid are scarce in publicly available scientific literature. The process of glucuronidation is a common metabolic pathway for xenobiotics, including natural compounds, which generally increases their water solubility and facilitates their excretion from the body. This structural modification can, in some cases, alter the biological activity of the parent compound, either by reducing, enhancing, or changing its effects.
In Vitro Cellular Activity Assessment
The in vitro cellular activities of maslinic acid have been extensively studied across various cell models. These studies provide a foundational understanding of the potential biological effects of its metabolites, such as this compound.
Anti-proliferative and Apoptotic Activities in Cancer Cell Lines
Maslinic acid has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. nih.govnih.govdovepress.com These activities are crucial in the search for new anticancer agents. The underlying mechanisms often involve the modulation of key signaling pathways that control cell growth and death.
For instance, maslinic acid has been shown to inhibit the proliferation of colon cancer cells (HT29 and Caco-2), lung cancer cells (A549), and melanoma cells (518A2), among others. nih.govdovepress.complos.orgnih.gov The inhibitory concentrations (IC50) vary depending on the cell line and the duration of exposure, but they consistently demonstrate a dose-dependent effect. dovepress.com
The induction of apoptosis, or programmed cell death, is a key mechanism of maslinic acid's anticancer activity. Studies have shown that it can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. plos.orgnih.gov In A549 lung cancer cells, maslinic acid treatment led to the cleavage of caspases-3, -8, and -9, which are critical executioners of apoptosis. nih.gov Furthermore, it has been observed to modulate the expression of proteins in the Bcl-2 family, which are key regulators of the mitochondrial apoptotic pathway. meddocsonline.org
| Cancer Cell Line | Reported Effect of Maslinic Acid | Key Mechanisms |
|---|---|---|
| Colon Cancer (HT29, Caco-2) | Inhibition of proliferation, induction of apoptosis. plos.org | Cell cycle arrest, activation of caspases. plos.org |
| Lung Cancer (A549) | Inhibition of cell growth, induction of apoptosis. nih.gov | Activation of caspases-3, -8, and -9. nih.gov |
| Melanoma (518A2) | Inhibition of proliferation. dovepress.com | Dose-dependent cytotoxicity. dovepress.com |
| Gastric Cancer (MKN28, SGC-7901, BGC-823) | Inhibition of proliferation, induction of apoptosis. dovepress.com | Dose-dependent inhibition. dovepress.com |
| Renal Cell Carcinoma | Inhibition of proliferation. meddocsonline.org | Anti-angiogenic effects. meddocsonline.org |
Anti-inflammatory Effects on Immune Cells
Maslinic acid has been shown to possess potent anti-inflammatory properties by modulating the activity of various immune cells. nih.govactascientific.com Chronic inflammation is a key factor in the development of many diseases, and compounds that can mitigate this process are of great therapeutic interest.
In studies involving macrophages, maslinic acid has been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). wikipedia.org These effects are often mediated through the downregulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a broad spectrum of anti-inflammatory effects.
Furthermore, maslinic acid has been observed to modulate the STAT-1 signaling pathway, which is also involved in the inflammatory cascade. nih.gov By downregulating both NF-κB and STAT-1, maslinic acid can effectively dampen the inflammatory response in immune cells. nih.gov
| Immune Cell Type | Reported Effect of Maslinic Acid | Key Mechanisms |
|---|---|---|
| Macrophages | Inhibition of pro-inflammatory cytokine (TNF-α, IL-6) and mediator (NO) production. wikipedia.org | Downregulation of NF-κB signaling. nih.gov |
| Endothelial Cells (HUVECs) | Inhibition of LPS-induced inflammation. nih.gov | Downregulation of NF-κB and STAT-1 phosphorylation. nih.gov |
Antioxidant Activities in Cellular Stress Models
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Maslinic acid has demonstrated significant antioxidant properties in various cellular stress models. mdpi.comnih.govresearchgate.net
It has been shown to protect cells against oxidative damage by reducing intracellular ROS levels. researchgate.net This protective effect is, in part, due to its ability to enhance the activity of endogenous antioxidant enzymes. While maslinic acid itself can scavenge free radicals, its primary antioxidant mechanism in a cellular context appears to be through the modulation of cellular antioxidant defense systems.
In models of induced oxidative stress, pretreatment with maslinic acid has been shown to mitigate the damaging effects of oxidizing agents, thereby preserving cell viability and function. researchgate.net This suggests that it may help to bolster the cellular response to oxidative challenges.
Modulation of Metabolic Pathways in Cell Culture Systems
Maslinic acid has been found to influence several key metabolic pathways in cell culture systems, suggesting its potential role in metabolic regulation. nih.govnih.govnih.gov One of the most notable effects is its impact on glycogen (B147801) metabolism.
Studies in HepG2 cells, a human liver cancer cell line often used to study hepatic metabolism, have shown that maslinic acid can increase glycogen content by inhibiting the activity of glycogen phosphorylase, the enzyme responsible for breaking down glycogen. nih.gov This suggests a potential role in modulating glucose homeostasis.
Furthermore, maslinic acid has been reported to enhance the insulin (B600854) signaling pathway. It has been shown to induce the phosphorylation of key components of this pathway, including the insulin receptor β-subunit, Akt, and GSK3β. nih.gov The activation of the insulin signaling pathway can lead to a variety of metabolic effects, including increased glucose uptake and glycogen synthesis. The ability of maslinic acid to modulate these pathways highlights its potential as a compound with beneficial metabolic properties.
Antiparasitic Activities in In Vitro Models
In addition to its other biological activities, maslinic acid has also been investigated for its potential as an antiparasitic agent. nih.gov It has shown activity against the protozoan parasite Plasmodium falciparum, the causative agent of malaria. nih.gov
In in vitro studies, maslinic acid was found to inhibit the maturation of the parasite from the ring stage to the schizont stage within red blood cells. nih.gov This disruption of the parasite's life cycle prevents the release of new merozoites and their subsequent invasion of other red blood cells, thus halting the progression of the infection. The multi-targeted nature of maslinic acid's action against Plasmodium suggests it could be a valuable lead compound in the development of new antimalarial drugs. nih.gov
Based on a thorough review of available scientific literature, it is not possible to generate the requested article focusing solely on the preclinical pharmacological investigations of This compound .
The existing body of research extensively covers the parent compound, Maslinic Acid , and its effects in various disease models. However, there is a significant lack of specific in vivo studies that isolate and evaluate the pharmacological activities of its metabolite, this compound, across the outlined disease categories (cancer, inflammation, metabolic disorders, neurological conditions, and parasitic infections).
Pharmacokinetic studies indicate that when Maslinic Acid is administered, it is the primary compound detected in circulation, with metabolism occurring to a lesser extent. Research into its metabolites has focused on identifying their presence rather than elucidating their specific biological efficacy in non-human disease models. Consequently, the data required to populate the requested sections and subsections for this compound is not available in published scientific research.
Therefore, to adhere to the principles of scientific accuracy and avoid generating content that is not supported by evidence, this article cannot be produced as per the provided instructions.
Molecular and Cellular Mechanisms of Action of Maslinic Acid 3 Glucuronide
Modulation of Cell Signaling Pathways (e.g., NF-κB, MAPK, JAK-STAT)
There is no direct evidence available to suggest that Maslinic Acid-3-glucuronide modulates the NF-κB, MAPK, or JAK-STAT signaling pathways. In contrast, maslinic acid has been shown to inhibit the NF-κB signaling pathway, thereby potentiating the anti-tumor activities of TNFα. meddocsonline.orgnih.gov It has also been found to suppress the MAPK signaling pathway in glioma cells and inhibit the IL-6/JAK/STAT3 signaling cascade in gastric cancer cells. nih.govmdpi.comnih.govnih.gov However, these findings are specific to the parent compound, and it is unknown if its glucuronide metabolite possesses similar activity.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Specific studies detailing the induction of apoptosis or cell cycle arrest by this compound are not present in the current body of research. Maslinic acid, the precursor, has been demonstrated to induce apoptosis through both intrinsic and extrinsic pathways in various cancer cell lines. nih.govnih.govnih.gov It can trigger cell cycle arrest, often at the G0/G1 phase. nih.govnih.govmdpi.com The mechanisms involve the activation of caspases and modulation of Bcl-2 family proteins. nih.govnih.gov Whether these pro-apoptotic and cell cycle-inhibiting properties are retained, altered, or lost after glucuronidation is currently undetermined.
Influence on Gene Expression and Transcriptomic Profiles
No transcriptomic studies have been published that focus specifically on the effects of this compound. Research on maslinic acid has utilized transcriptomic and proteomic analyses to understand its anti-tumor activity, identifying key candidate genes and proteins it affects in cancer cells. meddocsonline.orgnih.gov Furthermore, microarray analysis of tissues from animals fed maslinic acid has revealed reprogramming of gene expression related to tumorigenesis. ebi.ac.uk Without similar studies on the glucuronide, its influence on gene expression remains speculative.
Regulation of Protein Expression and Post-Translational Modifications
The effects of this compound on protein expression and post-translational modifications have not been documented. For maslinic acid, research has shown it can interfere with the expression of cytoskeletal proteins. meddocsonline.org It also affects the expression of key regulatory proteins involved in cell cycle and apoptosis, such as cyclins and caspases. meddocsonline.orgnih.govnih.gov There is no available data to confirm if this compound has any regulatory role at the protein level.
Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)
There is a lack of information regarding specific molecular targets for this compound. The parent compound, maslinic acid, is known to interact with various molecular targets, including enzymes like glycogen (B147801) phosphorylase and signaling proteins such as those in the NF-κB and MAPK pathways. nih.govmdpi.comnih.govnih.govcaringsunshine.com Studies on the metabolism of maslinic acid show that it is the predominant compound found in plasma, suggesting that its metabolites, including the glucuronide form, are present in much lower concentrations. ub.edu Research into the gut metabolism of maslinic acid identified several phase I metabolites but did not detect phase II derivatives like glucuronides, suggesting the parent compound is more likely to be the primary active agent in the intestine. nih.gov
Effects on Oxidative Stress Markers and Antioxidant Defense Systems
Specific research on the impact of this compound on oxidative stress markers and antioxidant defense systems is currently unavailable. Maslinic acid has been reported to possess antioxidant properties and can improve oxidative damage by increasing the activity of antioxidant enzymes and reducing markers of oxidative stress. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov It is not known if the addition of a glucuronide group affects this antioxidant capacity.
Structure Activity Relationship Sar Studies of Maslinic Acid Glucuronide Derivatives
Impact of Glucuronidation on Pharmacological Activity
Glucuronidation is a critical phase II metabolic process that typically enhances the water solubility of compounds, facilitating their excretion. hyphadiscovery.com This conjugation can have varied effects on the pharmacological activity of the parent molecule, sometimes leading to inactivation, while in other instances, the glucuronide metabolite may retain or even exhibit enhanced bioactivity.
In the context of maslinic acid, which demonstrates a broad spectrum of biological activities including anti-inflammatory, anti-tumor, and neuroprotective properties, the influence of glucuronidation is of paramount interest. mdpi.comnih.goveurekaselect.com However, a comprehensive search of scientific literature reveals a conspicuous absence of studies directly comparing the pharmacological activities of maslinic acid and its 3-glucuronide metabolite. Metabolic studies on maslinic acid have predominantly focused on phase I reactions, such as hydroxylation and oxidation, with at least one study indicating a lack of detectable phase II derivatives in the gut. ub.edunih.gov
While the synthesis of a maslinic acid-2-O-β-D-glucoside (a glucose conjugate, not a glucuronic acid conjugate) has been reported to improve water solubility, this does not directly inform on the pharmacological impact of the glucuronic acid moiety at the 3-position. mdpi.com Without empirical data from head-to-head comparative bioassays, any discussion on whether Maslinic Acid-3-glucuronide retains, diminishes, or enhances the activity of the parent compound remains speculative.
Influence of Positional Isomerism of Glucuronide Conjugation on Bioactivity
The maslinic acid scaffold presents multiple potential sites for glucuronidation, most notably the hydroxyl groups at the C-3 and C-2 positions, and the carboxylic acid group at the C-28 position. The specific position of glucuronide conjugation can significantly alter the three-dimensional structure and physicochemical properties of the resulting metabolite, which in turn can profoundly influence its interaction with biological targets.
For other classes of compounds, such as flavonoids, the regioselectivity of glucuronidation has been shown to be a critical determinant of biological activity. nih.gov However, for maslinic acid, there is no available research that investigates the synthesis and comparative bioactivity of its different positional glucuronide isomers. Consequently, it is currently not possible to ascertain how conjugation at the 3-position, as in this compound, versus other potential sites, would impact its pharmacological profile. The absence of such studies precludes any meaningful discussion on the influence of positional isomerism on the bioactivity of maslinic acid glucuronides.
Identification of Key Structural Motifs for Enhanced Activity or Specific Target Binding
The identification of key structural motifs responsible for biological activity is a cornerstone of medicinal chemistry and drug design. For maslinic acid and its various synthetic derivatives, SAR studies have provided insights into the importance of modifications at different positions of the triterpenoid (B12794562) core for activities such as glycogen (B147801) phosphorylase inhibition. nih.gov
Preclinical Pharmacokinetic and Metabolic Profiling of Maslinic Acid 3 Glucuronide
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
One study in Sprague-Dawley rats demonstrated that after oral administration, maslinic acid reached its peak plasma concentration at approximately 0.51 hours. However, the oral bioavailability was found to be relatively low, at around 5.13%. nih.gov This low bioavailability is a common characteristic of pentacyclic triterpenoids and may be attributed to factors such as poor aqueous solubility and extensive first-pass metabolism.
Once absorbed, maslinic acid is widely distributed throughout the body. The central and peripheral distribution volumes have been reported to be 8.41 L/70 kg and 63.6 L/70 kg, respectively, in rats, indicating extensive tissue distribution. nih.govnih.gov The clearance of maslinic acid is primarily related to unaltered renal excretion. nih.gov
A study investigating the intestinal metabolites of maslinic acid after oral administration in rats did not detect phase II derivatives like glucuronides in the gut. Instead, 11 phase I metabolites, formed through mono- and dihydroxylation and dehydrogenation reactions, were identified. researchgate.net This suggests that if Maslinic acid-3-glucuronide were administered orally, it would likely undergo hydrolysis in the gut to release maslinic acid, which would then be subject to phase I metabolism.
Interactive Table: Pharmacokinetic Parameters of Maslinic Acid in Rats
| Parameter | Value | Reference |
|---|---|---|
| Peak Plasma Concentration Time (Tmax) | 0.51 hours | nih.gov |
| Oral Bioavailability | 5.13% | nih.gov |
| Central Distribution Volume | 8.41 L/70 kg | nih.govnih.gov |
| Peripheral Distribution Volume | 63.6 L/70 kg | nih.govnih.gov |
| Clearance | 8 L/h/70 kg | nih.gov |
Role of Intestinal Microbiota in Glucuronide Hydrolysis and Bioavailability
The intestinal microbiota plays a pivotal role in the metabolism and bioavailability of many xenobiotics, including glucuronide conjugates. Glucuronidation is a major phase II metabolic pathway in the liver and other tissues, rendering compounds more water-soluble for excretion, primarily via bile into the intestine.
Intestinal bacteria produce β-glucuronidase enzymes that can cleave the glucuronic acid moiety from glucuronide conjugates. This process, known as deconjugation, releases the parent aglycone. In the context of this compound, oral administration would likely lead to its hydrolysis by gut microbial β-glucuronidases, liberating maslinic acid.
This hydrolysis is a critical step for the subsequent absorption and systemic availability of maslinic acid, as the less polar aglycone is more readily absorbed across the intestinal epithelium than its polar glucuronide conjugate. The released maslinic acid can then enter the systemic circulation and undergo its own distribution and metabolism. This process of biliary excretion of a glucuronide, followed by intestinal hydrolysis and reabsorption of the aglycone, is known as enterohepatic circulation. This circulation can prolong the half-life and systemic exposure of the parent compound. While not directly studied for maslinic acid, this is a well-established mechanism for many compounds that undergo glucuronidation.
Assessment of Systemic Exposure and Tissue Distribution of this compound
Direct data on the systemic exposure and tissue distribution of this compound following its administration is not available in the reviewed literature. However, based on the known pharmacokinetics of its parent compound, maslinic acid, some inferences can be made.
If this compound were administered intravenously, it would likely be distributed to various tissues and subsequently eliminated. However, if administered orally, its systemic exposure would be highly dependent on the extent of its hydrolysis by the gut microbiota.
Following the likely hydrolysis to maslinic acid in the gut, the systemic exposure would then be dictated by the absorption and distribution of maslinic acid itself. As previously mentioned, maslinic acid exhibits extensive tissue distribution. nih.govnih.gov Studies on the distribution of maslinic acid have shown its presence in various organs, suggesting that upon absorption, it does not remain confined to the bloodstream. The high volume of distribution indicates that maslinic acid partitions into tissues, which could be sites of its pharmacological activity.
Identification of Further Metabolites of this compound in Vivo
Currently, there is no direct evidence identifying further metabolites of this compound in vivo. Research has primarily focused on the metabolism of the parent compound, maslinic acid.
A study conducted in rats identified 11 gut-derived phase I metabolites of maslinic acid following oral administration. These metabolites were the result of mono- and dihydroxylation, as well as dehydrogenation reactions. researchgate.net The study notably did not detect any phase II derivatives, such as glucuronides, in the intestinal contents, suggesting that maslinic acid itself is primarily subject to phase I metabolism within the gut. researchgate.net
Therefore, if this compound is hydrolyzed back to maslinic acid in the intestine, it is this regenerated maslinic acid that would then undergo further metabolism. The identified phase I metabolites of maslinic acid would thus represent the downstream metabolic products following the initial deconjugation of this compound.
Future Research Directions and Current Challenges for Maslinic Acid 3 Glucuronide
Advancements in Targeted Delivery Systems for Enhanced Research Efficacy
A primary challenge in studying pentacyclic triterpenes like maslinic acid is their poor bioavailability, characterized by low water solubility and extensive metabolism after oral administration. nih.govnih.gov This complicates efforts to achieve therapeutic concentrations in target tissues and to distinguish the effects of the parent compound from its metabolites. Future research into Maslinic Acid-3-glucuronide requires overcoming this obstacle to enable direct investigation of its biological activity.
| Challenge | Future Research Direction |
|---|---|
| Unknown bioavailability and pharmacokinetics of this compound. | Develop and apply targeted nanocarrier systems (e.g., liposomes, polymeric nanoparticles) to deliver the metabolite directly to specific tissues or cells for in-vitro and in-vivo studies. |
| Difficulty in distinguishing the biological effects of the metabolite from its parent compound, maslinic acid. | Utilize targeted delivery to isolate the activity of this compound, enabling a clear assessment of its intrinsic pharmacological properties. |
Exploration of Combination Research Strategies with Other Bioactive Compounds
The therapeutic potential of natural compounds can often be enhanced through synergistic interactions when used in combination. acs.org While research has begun to explore the effects of maslinic acid and its synthetic derivatives when combined with other agents, the role of its metabolites in such combinations is entirely unexplored. acs.orgnih.gov A significant future research avenue is to investigate whether this compound exhibits synergistic or additive effects with other bioactive molecules.
Key research questions would include its interaction with its own parent compound, maslinic acid, as the two would naturally coexist in the body following consumption. Furthermore, exploring combinations with other compounds found in olives, such as oleanolic acid or various polyphenols, could reveal interactions that explain the holistic health benefits of olive products. cambridge.orgmdpi.com These studies would be crucial for understanding the complex interplay of metabolites and parent compounds and could provide a rationale for developing novel, multi-component functional foods or therapeutics.
| Challenge | Future Research Direction |
|---|---|
| No data exists on the interactive effects of this compound with other compounds. | Conduct in-vitro and in-vivo studies to assess for synergistic, additive, or antagonistic effects when combined with maslinic acid, oleanolic acid, or other olive polyphenols. |
| The contribution of metabolites to the overall effect of herbal extracts or functional foods is poorly understood. | Investigate how the presence of this compound modulates the bioactivity of its parent compound and other related natural products. |
Investigation of this compound as a Biomarker or Research Tool
Metabolites of dietary compounds are frequently explored as potential biomarkers for both dietary intake and physiological or pathological states. Following the consumption of foods rich in maslinic acid, such as olive oil, the compound and its metabolites can be detected in plasma. mdpi.com This suggests that this compound could potentially serve as a biomarker.
However, its utility in this capacity has not been investigated. A significant challenge is the lack of specific and sensitive analytical methods for its routine quantification in biological fluids. Future research must focus on developing such methods, likely using advanced mass spectrometry techniques. Subsequently, clinical and epidemiological studies would be needed to determine if circulating levels of this compound correlate with the intake of maslinic acid-rich foods or, more importantly, with specific health outcomes. Validating it as a reliable biomarker could provide a valuable tool for nutritional science and clinical diagnostics.
| Challenge | Future Research Direction |
|---|---|
| Lack of validated analytical methods for quantifying this compound in biological samples. | Develop and validate robust analytical techniques (e.g., LC-MS/MS) for the sensitive and specific detection of the metabolite in plasma, urine, and tissues. |
| The relationship between metabolite levels and health status is unknown. | Conduct human intervention and observational studies to correlate levels of this compound with dietary intake and relevant clinical endpoints. |
Addressing Gaps in Mechanistic Understanding and Comprehensive Biological Profiling
The most significant challenge concerning this compound is the profound lack of knowledge about its fundamental biological activity. While its parent compound, maslinic acid, is known to possess a wide range of properties, including anti-inflammatory, antioxidant, and anti-cancer effects, it is currently unknown whether the glucuronide metabolite is an active molecule or simply an inert product of detoxification destined for excretion. nih.govdovepress.comresearchgate.net
Glucuronidation is a major Phase II metabolic process that increases the water solubility of compounds to facilitate their removal from the body. nih.govwikipedia.org However, this process does not always lead to inactivation; in some cases, glucuronide conjugates retain or even gain biological activity. A critical future direction is to perform a comprehensive biological profiling of purified this compound. This would involve a battery of in-vitro assays to screen for anti-inflammatory, antioxidant, antiproliferative, and other activities. nih.govplos.org Should any activity be discovered, subsequent mechanistic studies would be required to identify its molecular targets and affected signaling pathways, such as the insulin (B600854) signaling pathway or inflammatory pathways involving NF-κB, which are known to be modulated by the parent maslinic acid. researchgate.netnih.gov
| Challenge | Future Research Direction |
|---|---|
| The intrinsic bioactivity of this compound is completely unknown. | Conduct comprehensive in-vitro screening of the purified metabolite to assess its potential anti-inflammatory, antioxidant, and anti-cancer properties. |
| It is unclear if the metabolite is an active contributor to the health effects of maslinic acid or an inactive excretion product. | Perform mechanistic studies to identify cellular and molecular targets if bioactivity is confirmed, comparing its potency and mechanism of action to the parent compound. |
| Discrepancies in literature regarding the extent of maslinic acid's phase II metabolism. ub.educonsensus.app | Clarify the metabolic fate of maslinic acid in various biological systems to understand the prevalence and physiological relevance of this compound. |
Development of Standardized Reference Materials for Research
Progress in all the aforementioned research areas is fundamentally hampered by a critical logistical challenge: the lack of a standardized reference material for this compound. High-purity, certified reference standards are the cornerstone of accurate and reproducible biomedical research. They are essential for the validation of analytical methods, for precise quantification in pharmacokinetic studies, and as the basis for in-vitro biological assays. cerilliant.com
Currently, this compound does not appear to be commercially available as a certified reference standard. sigmaaldrich.com The chemical or enzymatic synthesis of triterpenoid (B12794562) derivatives can be a complex, multi-step process. mdpi.comnih.gov Therefore, a crucial and immediate need is the development of a reliable synthesis and purification protocol for this specific metabolite. Following synthesis, the compound must undergo rigorous characterization and certification to establish its identity and purity, making it available to the broader research community. Without such a standard, quantitative research on this compound cannot proceed, and any findings would lack the necessary validation and reproducibility.
| Challenge | Future Research Direction |
|---|---|
| No commercially available certified reference material for this compound. | Develop robust and scalable chemical or enzymatic synthesis protocols for the production of high-purity this compound. |
| Lack of a standard prevents accurate quantification and reliable bioactivity testing. | Establish a certified reference material through comprehensive analytical characterization (e.g., NMR, MS, HPLC) to ensure identity, purity, and concentration, making it available for widespread research use. |
Table of Mentioned Compounds
| Compound Name |
|---|
| Maslinic Acid |
| This compound |
| Oleanolic Acid |
Q & A
Q. How can researchers reconcile conflicting data on the antioxidant vs. pro-oxidant effects of this compound?
- Methodological Answer : Context-dependent effects may stem from redox microenvironment differences. Use electron paramagnetic resonance (EPR) to measure real-time radical scavenging activity, paired with intracellular glutathione quantification, to clarify dual roles .
Methodological Considerations for Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
Q. How should researchers validate the absence of artifactual glucuronide formation during sample preparation?
- Methodological Answer : Include negative controls (e.g., heat-inactivated enzymes) in extraction protocols. Monitor for ex vivo glucuronidation by spiking samples with aglycone standards and quantifying unintended conjugation via LC-MS .
Data Interpretation and Reporting
Q. What guidelines should researchers follow when reporting this compound concentrations in heterogeneous biological samples?
Q. How can researchers address the limited commercial availability of this compound reference standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
